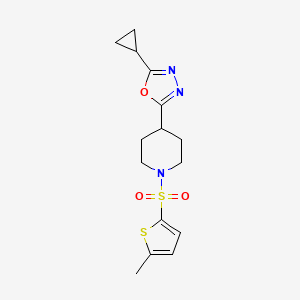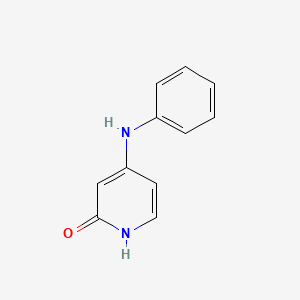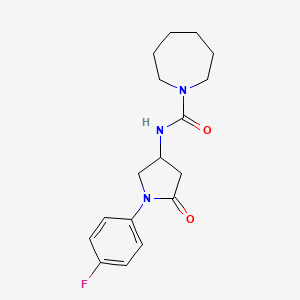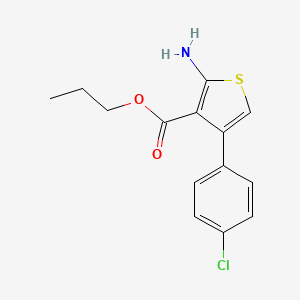![molecular formula C35H39NO9S2 B2677081 Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate CAS No. 477483-65-1](/img/structure/B2677081.png)
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate” is a complex organic compound. Based on its name, it likely contains two phenyl groups with hexyloxy substituents, a dihydrobenzo[cd]indole core with a 2-oxo group, and two sulfonate groups at the 6 and 8 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydrobenzo[cd]indole core would likely contribute to the rigidity of the molecule, while the sulfonate groups would add polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonate groups would likely make the compound highly polar and soluble in water .Scientific Research Applications
Potential Research Applications of Complex Organic Compounds
Chemical Synthesis and Polymer Development
Complex organic compounds, such as those involving sulfonate groups and polyimides, are crucial in developing advanced materials with specific properties. For instance, sulfonated polyimides exhibit good solubility in common aprotic solvents and high thermal stability, making them useful for creating membranes with high mechanical strength and proton conductivity (Chen et al., 2006). Such materials are valuable in various applications, including filtration, sensors, and fuel cells.
Catalysis and Organic Reactions
Organic compounds that contain sulfonate groups or are involved in bis-sulfonamide structures have shown potential in catalyzing chemical reactions. For example, N-heterocyclic carbenes catalyze the rearrangement of bis(arylsulfonyl)ethylene, demonstrating the role of complex organic molecules in facilitating or modifying chemical pathways (Atienza et al., 2011). This opens avenues for research into novel catalytic methods and the synthesis of complex organic molecules.
Environmental and Biological Applications
The study and modification of complex organic molecules have implications in environmental science and biology. For instance, the metabolism of bisphenol A (BPA) by bacteria through novel pathways involves oxidative rearrangement, highlighting how specific organic compounds can be broken down or transformed in biological systems (Spivack et al., 1994). This research area could extend to understanding how various complex compounds interact with biological systems or can be degraded environmentally.
Mechanism of Action
properties
IUPAC Name |
bis(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9S2/c1-3-5-7-9-22-42-25-14-18-27(19-15-25)44-46(38,39)31-24-32(34-33-29(31)12-11-13-30(33)35(37)36-34)47(40,41)45-28-20-16-26(17-21-28)43-23-10-8-6-4-2/h11-21,24H,3-10,22-23H2,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPITYYLHOXIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=C(C=C5)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)
![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)





![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea](/img/structure/B2677019.png)
